3-Hydroxy-4-(3-methoxycarbonylphenyl)benzoic acid
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Overview
Description
3-Hydroxy-4-(3-methoxycarbonylphenyl)benzoic acid is an organic compound with the molecular formula C15H12O5 It is a derivative of benzoic acid, characterized by the presence of a hydroxy group at the 3-position and a methoxycarbonylphenyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-4-(3-methoxycarbonylphenyl)benzoic acid typically involves the esterification of 3-hydroxybenzoic acid with 3-methoxycarbonylphenyl derivatives. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, under reflux conditions. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include steps for the recovery and recycling of solvents and catalysts to minimize environmental impact.
Types of Reactions:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The methoxycarbonyl group can be reduced to a hydroxymethyl group using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: 3-Oxo-4-(3-methoxycarbonylphenyl)benzoic acid.
Reduction: 3-Hydroxy-4-(3-hydroxymethylphenyl)benzoic acid.
Substitution: 3-Halo-4-(3-methoxycarbonylphenyl)benzoic acid.
Scientific Research Applications
3-Hydroxy-4-(3-methoxycarbonylphenyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antioxidant and its ability to modulate biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Hydroxy-4-(3-methoxycarbonylphenyl)benzoic acid involves its interaction with various molecular targets and pathways. The hydroxy group can participate in hydrogen bonding, influencing the compound’s binding affinity to enzymes and receptors. The methoxycarbonyl group can undergo hydrolysis, releasing methanol and forming a carboxylate anion, which can further interact with biological molecules.
Comparison with Similar Compounds
3-Hydroxybenzoic acid: Lacks the methoxycarbonylphenyl group, making it less hydrophobic.
4-Hydroxy-3-methoxybenzoic acid: Has a different substitution pattern, affecting its reactivity and biological activity.
3-Hydroxy-4-methylbenzoic acid: Contains a methyl group instead of a methoxycarbonyl group, altering its chemical properties.
Uniqueness: 3-Hydroxy-4-(3-methoxycarbonylphenyl)benzoic acid is unique due to the presence of both hydroxy and methoxycarbonylphenyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
1261977-41-6 |
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Molecular Formula |
C15H12O5 |
Molecular Weight |
272.25 g/mol |
IUPAC Name |
3-hydroxy-4-(3-methoxycarbonylphenyl)benzoic acid |
InChI |
InChI=1S/C15H12O5/c1-20-15(19)11-4-2-3-9(7-11)12-6-5-10(14(17)18)8-13(12)16/h2-8,16H,1H3,(H,17,18) |
InChI Key |
RUGNSKZSJRBXAD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=C(C=C(C=C2)C(=O)O)O |
Origin of Product |
United States |
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